molecular formula C6H10O2 B580469 1-(Oxetan-3-yl)propan-2-one CAS No. 1207175-39-0

1-(Oxetan-3-yl)propan-2-one

Cat. No.: B580469
CAS No.: 1207175-39-0
M. Wt: 114.144
InChI Key: BDJGRLUDPHSZMT-UHFFFAOYSA-N
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Description

1-(Oxetan-3-yl)propan-2-one is a chemical compound with the molecular formula C6H10O2 It features an oxetane ring, which is a four-membered cyclic ether, attached to a propanone group

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yl)propan-2-one involves the formation of an α-oxo carbene species as a key intermediate . This is followed by ring opening to form the oxetane ring .

Safety and Hazards

The safety information for 1-(Oxetan-3-yl)propan-2-one includes several hazard statements: H226, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, and not ingesting the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxetan-3-yl)propan-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures can yield oxetane derivatives . Another method involves the Paternò–Büchi reaction, which is a photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Large-scale production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxetan-3-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Properties

IUPAC Name

1-(oxetan-3-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(7)2-6-3-8-4-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJGRLUDPHSZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-39-0
Record name 1-(oxetan-3-yl)propan-2-one
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